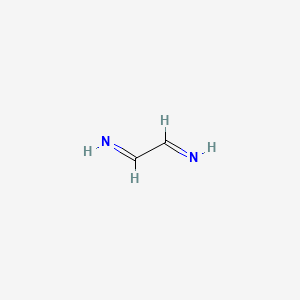
Ethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diimine, also known as glyoxal-bis(amine), is an organic compound containing two imine groups. It is a derivative of ethane where two hydrogen atoms are replaced by imine groups. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through condensation reactions. One common method involves treating a dialdehyde, such as glyoxal, with an amine. The reaction proceeds with the elimination of water to form the diimine compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-pressure hydrogenation reactors. For instance, iminodiacetonitrile can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a catalyst at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction of this compound typically yields ethane-1,2-diamine.
Substitution: It can participate in substitution reactions where one or both imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Ethane-1,2-diamine.
Substitution: Substituted imine derivatives.
Applications De Recherche Scientifique
Ethane-1,2-diimine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethane-1,2-diimine involves its ability to form stable complexes with metal ions. This property makes it a valuable ligand in coordination chemistry. The imine groups can coordinate with metal centers, leading to the formation of various metal complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diamine: A related compound where the imine groups are replaced by amine groups.
1,2-Diaminopropane: A chiral analog of ethane-1,2-diimine.
Diethylenetriamine: A compound with a similar structure but containing an additional amine group.
Uniqueness: this compound is unique due to its imine functionality, which imparts different reactivity compared to its amine analogs. The presence of imine groups allows for unique coordination chemistry and reactivity patterns that are not observed in compounds with only amine groups .
Propriétés
Numéro CAS |
116429-84-6 |
|---|---|
Formule moléculaire |
C2H4N2 |
Poids moléculaire |
56.07 g/mol |
Nom IUPAC |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
Clé InChI |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
SMILES canonique |
C(=N)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


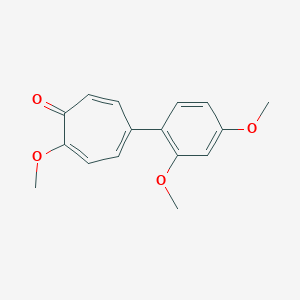
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
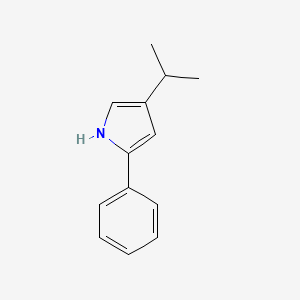
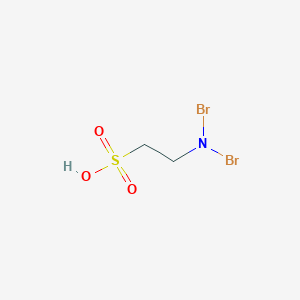
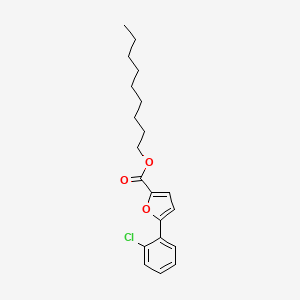
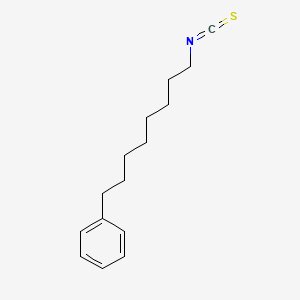



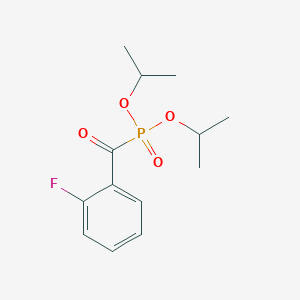

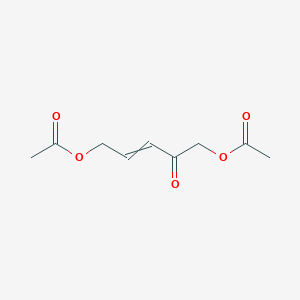
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
